molecular formula C31H38O7 B1247479 Cognatine

Cognatine

Cat. No. B1247479
M. Wt: 522.6 g/mol
InChI Key: UEULPUBYHGYCFW-LEUGNMFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cognatine is a natural product found in Cheiloclinium cognatum with data available.

Scientific Research Applications

Antioxidant Properties

Cognatine, isolated from Cheiloclinium cognatum, has been studied for its antioxidant properties. Jeller et al. (2004) isolated cognatine and investigated its radical scavenging abilities through a spectrophotometric assay involving the reduction of 2,2-diphenyl-picryl hydrazyl (DPPH) (Jeller et al., 2004).

Pharmacogenetics Research

While not directly studying cognatine, the NIH Pharmacogenetics Research Network (PGRN) involves research groups focusing on drugs treating various medical disorders, and the study by Giacomini et al. (2007) highlights the importance of understanding the genetic variation in drug response, which could be relevant for future research on cognatine (Giacomini et al., 2007).

Neurofunctional Assessment

Research by Allahyar et al. (2016) on the effects of creatine on cognition in mice suggests a potential area of exploration for cognatine, given its structural similarity to other triterpenes. This study highlights the impact of dietary supplementation on spatial memory and could provide a model for studying cognatine's effects on neurofunction (Allahyar et al., 2016).

Drug-Based Target Discovery

Matthews and Kopczynski (2001) discuss using model-organism genetics for drug-based target discovery, which could be relevant for identifying the mechanisms of action and potential therapeutic targets of cognatine (Matthews & Kopczynski, 2001).

Co-Authorship in Health Research

The study by Fonseca et al. (2016) on co-authorship network analysis in health research underlines the importance of collaborative efforts in advancing scientific understanding, which is pertinent for multidisciplinary research involving compounds like cognatine (Fonseca et al., 2016).

EEG-Based Cannabis Psychoactive Effects Detection

Although not directly related to cognatine, the study by McDonald et al. (2021) on the Cognalyzer® system for detecting cannabis effects via EEG could offer a methodology for assessing cognitive effects of compounds like cognatine (McDonald et al., 2021).

properties

Product Name

Cognatine

Molecular Formula

C31H38O7

Molecular Weight

522.6 g/mol

IUPAC Name

methyl (2S,3R,4aR,6aR,14aS,14bS)-3,11-dihydroxy-10-methoxy-2,4a,6,6a,9,14a-hexamethyl-4,8-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate

InChI

InChI=1S/C31H38O7/c1-15-13-30(5)21(14-31(6,27(36)38-8)26(35)25(30)34)29(4)10-9-28(3)17-11-20(33)24(37-7)16(2)22(17)19(32)12-18(28)23(15)29/h11-12,21,26,33,35H,9-10,13-14H2,1-8H3/t21-,26-,28-,29-,30+,31-/m0/s1

InChI Key

UEULPUBYHGYCFW-LEUGNMFFSA-N

Isomeric SMILES

CC1=C2C3=CC(=O)C4=C(C(=C(C=C4[C@@]3(CC[C@]2([C@@H]5C[C@]([C@H](C(=O)[C@@]5(C1)C)O)(C)C(=O)OC)C)C)O)OC)C

Canonical SMILES

CC1=C2C3=CC(=O)C4=C(C(=C(C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)O)OC)C

synonyms

cognatine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cognatine
Reactant of Route 2
Cognatine
Reactant of Route 3
Cognatine
Reactant of Route 4
Cognatine
Reactant of Route 5
Cognatine
Reactant of Route 6
Cognatine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.